molecular formula C20H28N2O B8705208 Phenol, 4-(5-decyl-2-pyrimidinyl)- CAS No. 102408-54-8

Phenol, 4-(5-decyl-2-pyrimidinyl)-

Cat. No.: B8705208
CAS No.: 102408-54-8
M. Wt: 312.4 g/mol
InChI Key: AQFOPOSIKGCYAM-UHFFFAOYSA-N
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Description

Phenol, 4-(5-decyl-2-pyrimidinyl)- (CAS No. 102408-54-8) is a phenolic derivative featuring a pyrimidine ring substituted with a decyl chain at the 5-position and linked to a phenol group at the para position. The decyl chain contributes to its hydrophobic character, while the pyrimidine ring introduces electronic effects that may influence reactivity and intermolecular interactions .

The compound is commercially available through suppliers like SAGECHEM, which specializes in pharmaceutical intermediates and agrochemicals .

Properties

CAS No.

102408-54-8

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

4-(5-decylpyrimidin-2-yl)phenol

InChI

InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-17-15-21-20(22-16-17)18-11-13-19(23)14-12-18/h11-16,23H,2-10H2,1H3

InChI Key

AQFOPOSIKGCYAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Phenolic Derivatives

Pyrimidine derivatives with alkyl-substituted phenyl or phenolic groups exhibit variations in solubility, thermal stability, and bioactivity depending on substituent length and position. Key analogs include:

Table 1: Comparison of Pyrimidine Derivatives
Compound Name (CAS No.) Substituents Key Properties/Applications Reference
Phenol, 4-(5-decyl-2-pyrimidinyl)- (102408-54-8) 5-decyl, 2-pyrimidinyl-phenol Hydrophobic; potential intermediates in drug synthesis
Pyrimidine, 5-decyl-2-(4-heptylphenyl)- (139226-12-3) 5-decyl, 4-heptylphenyl Likely higher hydrophobicity than phenol analogs
Pyrimidine, 5-hexadecyl-2-(4-octylphenyl)- (139255-52-0) 5-hexadecyl, 4-octylphenyl Extended alkyl chains enhance lipid solubility

Key Observations :

  • Alkyl Chain Length : Increasing alkyl chain length (e.g., decyl vs. hexadecyl) enhances hydrophobicity, which may improve membrane permeability in drug candidates but reduce aqueous solubility .

Phenolic Compounds with Heterocyclic Moieties

Compounds combining phenol with nitrogen-containing heterocycles (e.g., pyridine, pyrimidine) are common in medicinal chemistry. Notable examples include:

Table 2: Comparison with Pyridine and Pyrrolidinyl Phenols
Compound Name (CAS No.) Structure Key Properties Reference
Phenol, 2-[[(4-methyl-2-pyridinyl)imino]methyl]- (21951-36-0) Pyridine-imino-phenol conjugate LogP = 2.85; used in chelation or catalysis
4-Chloro-2-methyl-6-(4-methyl-2-pyrrolidinyl)phenol (603069-17-6) Chlorinated phenol with pyrrolidine Likely higher reactivity due to Cl and pyrrolidine groups

Key Observations :

  • Electronic Effects : The pyrimidine ring in the target compound may exhibit weaker basicity compared to pyridine analogs (e.g., CAS 21951-36-0), influencing pH-dependent solubility .
  • Bioactivity: Chlorinated phenolic derivatives (e.g., CAS 603069-17-6) often show enhanced antimicrobial activity, whereas the target compound’s decyl chain may prioritize lipid interactions over electrophilic reactivity .

Phenolic Compounds with Unsaturated Aliphatic Chains

guineensis extracts highlight the role of unsaturated chains in bioactivity:

Table 3: Comparison with Aliphatic Phenolic Derivatives
Compound Name Structure Key Properties/Applications Reference
3-[12(E)-Pentadecenyl]phenol Unsaturated C15 chain + phenol Antiparasitic activity reported
Phenol, 4-(5-decyl-2-pyrimidinyl)- Saturated C10 chain + pyrimidine Likely lower oxidative stability than unsaturated analogs

Key Observations :

  • Unsaturation : The E-configuration in pentadecenyl analogs may enhance interactions with biological targets (e.g., membrane proteins) compared to saturated decyl chains .
  • Thermal Stability : Saturated alkyl chains (as in the target compound) generally offer better thermal stability, which is advantageous in industrial applications .

Q & A

Q. What are the common synthetic routes for Phenol, 4-(5-decyl-2-pyrimidinyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) between a pyrimidine derivative and phenol under basic conditions. Sodium hydride or sodium amide is typically used to deprotonate the phenol, enhancing its nucleophilicity. Microwave-assisted synthesis can improve yields (up to 20% higher) and reduce reaction times (from 12 hours to 2–4 hours) compared to traditional heating . Key parameters for optimization include:
  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Base strength : Stronger bases (e.g., NaH) accelerate substitution but may require inert atmospheres.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. How can the molecular structure of Phenol, 4-(5-decyl-2-pyrimidinyl)- be characterized?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 6.8–8.2 ppm), hydroxyl groups (broad peak ~δ 5.5 ppm), and the decyl chain (δ 0.8–1.5 ppm) .
  • IR spectroscopy : O-H stretch (~3200–3500 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated in structurally similar pyrimidine derivatives (e.g., bond angles and torsional strain analysis) .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays) .
  • TGA/DSC : Evaluates thermal stability; the compound decomposes above 200°C, with moisture-sensitive regions identified via DSC .
  • Storage recommendations : Store at 4°C under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How does the decyl substituent influence biological activity and solubility?

  • Methodological Answer : The decyl chain enhances hydrophobic interactions with lipid bilayers or protein pockets, as shown in analogs like Phenol, 4-(5-octyl-2-pyridinyl)- (logP = 4.2 vs. 3.5 for non-alkylated derivatives) . However, excessive hydrophobicity reduces aqueous solubility (<0.1 mg/mL in PBS), necessitating formulation strategies:
  • Co-solvents : Use DMSO or cyclodextrins for in vitro assays.
  • Structural analogs : Compare with shorter-chain derivatives (e.g., methyl or ethyl substitutions) to balance lipophilicity and solubility .

Q. How can computational modeling predict interactions between Phenol, 4-(5-decyl-2-pyrimidinyl)- and biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or receptors (e.g., pyrimidine-binding pockets in enzymes).
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR studies : Correlate substituent length (decyl vs. octyl) with IC50_{50} values in enzyme inhibition assays .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Conflicting results often arise from:
  • Purity variability : Validate via HPLC and mass spectrometry .
  • Assay conditions : Standardize pH (7.4 for physiological relevance) and serum protein content (e.g., 10% FBS in cell-based assays).
  • Structural analogs : Compare with 4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol to isolate substituent effects (e.g., anti-inflammatory vs. antimicrobial activity) .

Comparative Analysis of Structural Analogs

Compound NameKey Structural FeaturesBiological Activity/ApplicationsReference
Phenol, 4-(5-octyl-2-pyridinyl)-Pyridine ring, shorter alkyl chainEnhanced solubility (logP = 3.8)
4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenolMethoxy group, pyrimidine coreAnti-inflammatory (IC50_{50} = 10 µM)
2-(4-Phenyl-5-(2-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenolTriazole ring, pyridine substituentKinase inhibition (IC50_{50} = 50 nM)

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